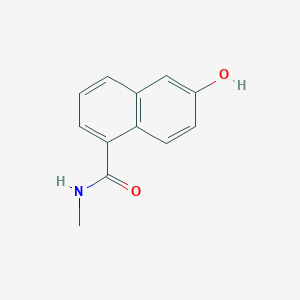
Sodium 7-Amino-2-naphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 7-Amino-2-naphthalenesulfonate: is an organic compound with the molecular formula C10H8NNaO3S. It is a sodium salt of 7-amino-2-naphthalenesulfonic acid and is commonly used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the sulfonation of naphthalene followed by amination. The sulfonation process involves treating naphthalene with sulfuric acid to produce naphthalenesulfonic acid, which is then aminated to introduce the amino group.
Industrial Production Methods: On an industrial scale, the compound is produced through the condensation of naphthalenesulfonic acid with formaldehyde, followed by amination. This method ensures high yield and purity suitable for commercial use.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of different substituted naphthalenesulfonic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like hydrogen gas and metal hydrides are used.
Substitution: Various alkyl halides and amines are used as reagents for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of naphthalenesulfonic acid.
Reduction Products: Reduced forms of the compound.
Substitution Products: Different substituted naphthalenesulfonic acids.
Scientific Research Applications
Chemistry: Sodium 7-Amino-2-naphthalenesulfonate is used as a reagent in organic synthesis and as a building block for the preparation of complex organic molecules. Biology: It serves as a fluorescent probe in biological studies to track cellular processes. Medicine: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules. Industry: It is utilized as a dye, pigment, and in the production of plastics and resins.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways involved in various biological processes. The amino group plays a crucial role in these interactions, leading to specific biological outcomes.
Comparison with Similar Compounds
Sodium 4-Amino-1-naphthalenesulfonate
Disodium 7-hydroxy-1,3-naphthalenedisulfonate
Disodium 4-(hydroxyimino)-3-oxo-3,4-dihydro-2,7-naphthalenedisulfonate
Disodium 3,6-dichloro-4,5-dihydroxy-2,7-naphthalenedisulfonate
Uniqueness: Sodium 7-Amino-2-naphthalenesulfonate is unique in its structure and reactivity compared to other similar compounds. Its specific amino and sulfonic acid groups contribute to its distinct chemical properties and applications.
Properties
CAS No. |
5412-82-8 |
|---|---|
Molecular Formula |
C10H9NNaO3S |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
sodium;7-aminonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9;/h1-6H,11H2,(H,12,13,14); |
InChI Key |
CLQQCWZXMNLFPX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])N.[Na+] |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)N.[Na] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















